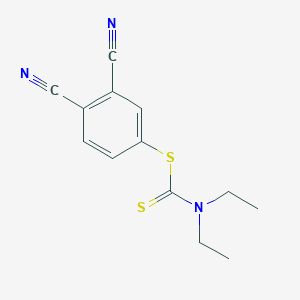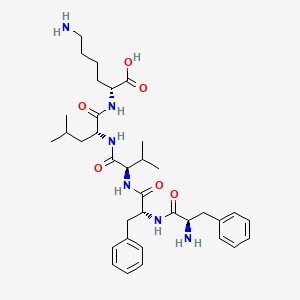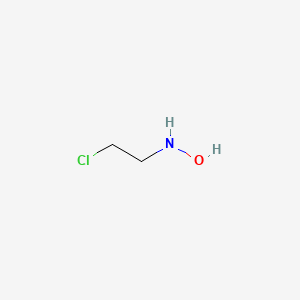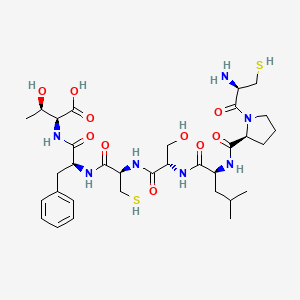
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide’s structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the serine and threonine residues, which have hydroxyl groups that can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N,N’-disuccinimidyl carbonate (DSC) can be used for modifying hydroxyl groups.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified serine and threonine residues with various functional groups.
科学研究应用
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
作用机制
The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of cysteine residues suggests potential involvement in redox reactions or disulfide bond formation, which can influence the peptide’s activity and stability.
相似化合物的比较
Similar Compounds
L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine: Similar in structure but with variations in the amino acid sequence.
L-Phenylalanyl-L-proline: A simpler dipeptide with different properties and applications.
Cyclo(L-leucyl-L-prolyl): A cyclic peptide with distinct structural features.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. The presence of multiple cysteine residues allows for potential disulfide bond formation, adding to its stability and biological activity.
属性
CAS 编号 |
238090-69-2 |
|---|---|
分子式 |
C33H51N7O10S2 |
分子量 |
769.9 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C33H51N7O10S2/c1-17(2)12-21(36-31(47)25-10-7-11-40(25)32(48)20(34)15-51)27(43)37-23(14-41)29(45)38-24(16-52)30(46)35-22(13-19-8-5-4-6-9-19)28(44)39-26(18(3)42)33(49)50/h4-6,8-9,17-18,20-26,41-42,51-52H,7,10-16,34H2,1-3H3,(H,35,46)(H,36,47)(H,37,43)(H,38,45)(H,39,44)(H,49,50)/t18-,20+,21+,22+,23+,24+,25+,26+/m1/s1 |
InChI 键 |
PTYPXCZRUJTVLF-YZXCZKIVSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
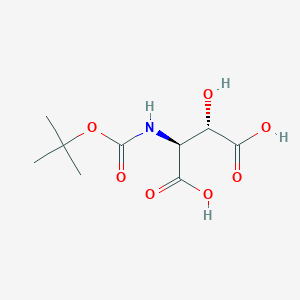
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
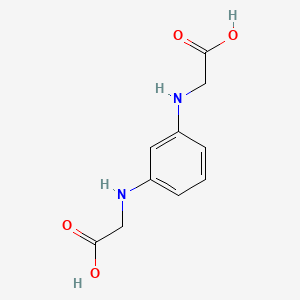
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
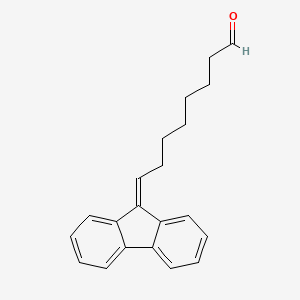
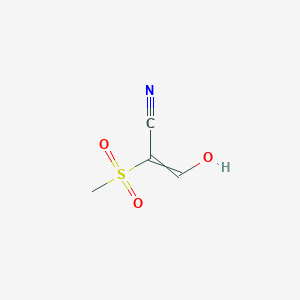
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
